

Synthesis of Benzil from Benzoin: A Detailed Guide to Oxidation Protocols

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Compound of Interest

Compound Name: *Benzoin*

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This document provides detailed application notes and experimental protocols for the synthesis of benzil from **benzoin** via oxidation. The synthesis of benzil, an important diketone used as a photoinitiator and in the synthesis of pharmaceuticals and other organic compounds, is a common yet illustrative example of an oxidation reaction in organic chemistry.^{[1][2]} This guide presents and compares various methods, offering researchers the flexibility to choose a protocol based on available reagents, desired reaction conditions, and green chemistry considerations.

Application Notes

The oxidation of the secondary alcohol in **benzoin** to a ketone to form benzil can be achieved using several oxidizing agents.^[1] The choice of oxidant and reaction conditions can significantly impact the reaction's efficiency, yield, and environmental footprint.

Classical Methods:

- Nitric Acid Oxidation: This is a traditional and effective method for synthesizing benzil from **benzoin**.^{[1][3][4][5]} Concentrated nitric acid is a strong oxidizing agent that readily converts the secondary alcohol to a ketone. The reaction is typically heated to drive it to completion, and the evolution of reddish-brown nitrogen dioxide gas is a characteristic observation.^[3] While this method is reliable and often high-yielding, it involves the use of a corrosive and

hazardous reagent and produces toxic nitrogen oxide fumes, necessitating the use of a fume hood.[3][4]

- **Copper(II) Acetate Oxidation:** This method offers a milder alternative to nitric acid.[6][7] In this procedure, copper(II) acetate is used as the oxidizing agent, often in a solvent mixture such as acetic acid and water.[6] This method can provide good yields of pure benzil.[6] A variation of this method uses a catalytic amount of copper(II) acetate with a co-oxidant like ammonium nitrate, which can be considered a greener approach due to the catalytic use of the metal.[8]

Green Chemistry Approaches:

- **Catalytic Air Oxidation:** Modern synthetic chemistry emphasizes the development of environmentally benign methods. The catalytic oxidation of **benzoin** using air as the ultimate oxidant aligns with the principles of green chemistry.[9] Catalysts such as metal-salen complexes (e.g., Co(Salen)) or nano-sized metal oxides (e.g., nano-MgO) can facilitate this transformation under milder conditions, often with high selectivity and yield.[9][10] These methods avoid the use of stoichiometric amounts of hazardous oxidizing agents.

The choice of protocol will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. For routine, small-scale preparations where a fume hood is readily available, the nitric acid method is straightforward. For larger-scale syntheses or when seeking to avoid harsh reagents, the copper(II) acetate or catalytic air oxidation methods present viable and often more environmentally friendly alternatives.

Data Presentation

The following table summarizes quantitative data from various protocols for the synthesis of benzil from **benzoin**. This allows for a direct comparison of reaction conditions, yields, and product purity.

Oxidizing Agent/Catalyst	Solvent	Reaction Time	Temperature	Yield (%)	Melting Point (°C)	Reference
Concentrated Nitric Acid	None	30 minutes	Heating on hot plate	Not specified	94-96	[3]
Concentrated Nitric Acid	None	~11 minutes	Boiling water bath	Not specified	94-95	[4]
Concentrated Nitric Acid	None	1 hour	Boiling water bath	High	95	[5]
Copper(II) Acetate	Acetic Acid/Water	15 minutes	Reflux	90	93-94	[6]
Copper(II) Sulfate/Pyridine	Pyridine/Water	2 hours	Steam bath	86	94-95	[11]
Nano-MgO (catalyst) / Air	Acetonitrile	Varies	100 °C	Good	Not specified	[10]
Co(Salen) (catalyst) / Air	DMF	1 hour	40 °C	93.6	Not specified	[9]
Copper(II) Acetate (catalyst) / Ammonium Nitrate	80% Acetic Acid	5-10 minutes	120-150 °C (Microwave)	Not specified	Not specified	[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this document.

Protocol 1: Oxidation of Benzoin with Concentrated Nitric Acid

This protocol is adapted from a standard undergraduate organic chemistry experiment.[\[3\]](#)

Materials:

- **Benzoin** (2.0 g)
- Concentrated Nitric Acid (7 mL)
- Ice-cold water (35 mL)
- 95% Ethanol (for recrystallization)

Equipment:

- 125 mL Erlenmeyer flask
- Hot plate
- Ice bath
- Suction filtration apparatus (Büchner funnel, filter flask, etc.)
- Filter paper
- Beakers

Procedure:

- Place 2.0 g of **benzoin** into a 125 mL Erlenmeyer flask.
- Caution: In a fume hood, carefully add 7 mL of concentrated nitric acid to the flask.
- Heat the mixture on a hot plate with occasional gentle swirling for approximately 30 minutes, or until the evolution of brown-red nitric oxide gases ceases.[\[3\]](#)
- Carefully cool the flask to near room temperature and then place it in an ice bath.

- Pour the cooled reaction mixture into 35 mL of ice-cold water and swirl to induce precipitation of the product.[3]
- Collect the yellow solid product by suction filtration.
- Wash the collected solid with two 5 mL portions of cold water to remove residual nitric acid. [3]
- Press the crystals dry on the filter paper.
- Recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol, and if the product does not readily crystallize upon cooling, add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[3]
- Collect the purified yellow crystals of benzil by suction filtration, allow them to air dry, and determine the weight and melting point. The literature melting point of benzil is 94-96 °C.[3]

Protocol 2: Oxidation of Benzoin with Copper(II) Acetate

This protocol provides a milder alternative to the nitric acid method.[6]

Materials:

- **Benzoin** (2.0 g, 9.43 mmol)
- Copper(II) acetate monohydrate (3.75 g, 18.8 mmol)
- Glacial Acetic Acid (15 mL)
- Water (5 mL)

Equipment:

- 100 mL round-bottom flask
- Reflux condenser
- Heating mantle or water bath

- Suction filtration apparatus
- Filter paper
- Beakers

Procedure:

- In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2.0 g of **benzoin**, 3.75 g of copper(II) acetate monohydrate, 15 mL of glacial acetic acid, and 5 mL of water.[\[6\]](#)
- Heat the mixture to reflux and maintain reflux for 15 minutes.[\[6\]](#)
- While still hot, filter the reaction mixture through a preheated funnel to remove the precipitated cuprous oxide.
- Allow the filtrate to cool to room temperature, which will cause the benzil to crystallize.
- Collect the product crystals by suction filtration.
- Wash the crystals with water to remove any remaining acetic acid and copper salts.
- Dry the purified benzil and determine its weight and melting point. The expected melting point is 93-94 °C, and the reported yield is approximately 90%.[\[6\]](#)

Protocol 3: Green Catalytic Air Oxidation of Benzoin using Nano-MgO

This protocol represents a more environmentally friendly approach to the synthesis of benzil.
[\[10\]](#)

Materials:

- **Benzoin** (1 mmol)
- Nanocrystalline Magnesium Oxide (nano-MgO) (2 mol%)
- Acetonitrile (5 mL)

Equipment:

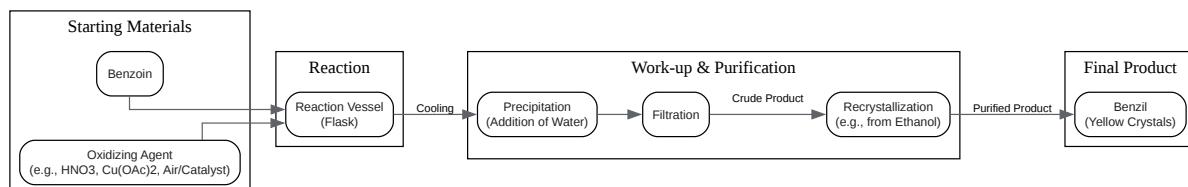
- 100 mL round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Filtration apparatus

Procedure:

- To a 100 mL round-bottom flask, add **benzoin** (1 mmol) and nanocrystalline MgO (2 mol%).
[\[10\]](#)
- Add 5 mL of acetonitrile to the flask.
- Stir the reaction mixture at 100 °C in an open atmosphere (in air) for the appropriate amount of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
[\[10\]](#)
- Upon completion of the reaction, filter the hot reaction mixture to remove the nano-MgO catalyst.
- Wash the residue with hot acetonitrile (2 x 5 mL).
[\[10\]](#)
- Remove the solvent from the combined filtrate under reduced pressure to obtain the crude product.
- The product can be further purified by crystallization or column chromatography.

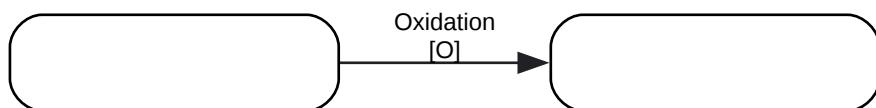
Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of benzil from **benzoin**.



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Caption: Experimental workflow for the synthesis of benzil.



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Caption: Chemical transformation of **benzoin** to benzil.

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